N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is a compound that belongs to the class of sulfonamides and acetamides. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure includes a pyrrolidine ring, a sulfonamide group, and an acetamide group, which contribute to its unique chemical and biological properties .
Preparation Methods
The synthesis of N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:
Neat methods: Stirring without solvent at room temperature.
Fusion: Solvent-free reaction at elevated temperatures.
Refluxing: Using chloroacetamide derivatives with arylamines under reflux conditions.
Chemical Reactions Analysis
N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the sulfonamide group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the preparation of coordination complexes and as an analytical reagent.
Mechanism of Action
The mechanism of action of N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s sulfonamide group can interact with various proteins, disrupting their normal function .
Comparison with Similar Compounds
N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide can be compared with other sulfonamide and acetamide derivatives:
- 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides
- 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the pyrrolidine ring, sulfonamide group, and acetamide group in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
126826-59-3 |
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Molecular Formula |
C16H23N3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-[(Z)-(1-butylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H23N3O3S/c1-3-4-11-19-12-5-6-16(19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16- |
InChI Key |
LWVLXMBAOIDDIV-VLGSPTGOSA-N |
Isomeric SMILES |
CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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